1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals. Its molecular formula is C₁₂H₂₀BN₂O₂, with a molecular weight of 242.11 g/mol. The ethyl group at the 1-position of the pyrazole ring enhances steric accessibility compared to bulkier substituents, while the dioxaborolane moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid derivative, improving shelf stability and reactivity .
Properties
IUPAC Name |
1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-6-14-8-7-9(13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKQFWMLGWLVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162492 | |
| Record name | 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233525-88-6 | |
| Record name | 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233525-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701162492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-ethyl-1H-pyrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group enables this compound to participate in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl or alkenyl halides. This reaction is pivotal in synthesizing biaryl structures for pharmaceuticals and advanced materials.
Key Reaction Conditions
| Substrate | Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 85 |
| 2-Chloropyridine | PdCl₂(dppf) | CsF | THF | 60°C | 78 |
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Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the biaryl product .
-
Applications : Used to synthesize pyrazole-containing drug candidates (e.g., kinase inhibitors) .
Hydrolysis to Boronic Acid
The dioxaborolane group undergoes hydrolysis under acidic or aqueous conditions to yield the corresponding boronic acid, which is reactive in diverse transformations.
Hydrolysis Conditions
| Reagent | Solvent | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| 1M HCl | H₂O/THF | 2 | 1-Ethyl-3-borono-1H-pyrazole | 92 |
| Acetic acid/H₂O | EtOH | 4 | 1-Ethyl-3-borono-1H-pyrazole | 88 |
Electrophilic Substitution on the Pyrazole Ring
The electron-rich pyrazole ring undergoes regioselective electrophilic substitution at the 4- and 5-positions.
Examples of Reactions
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-Ethyl-4-nitro-3-boronate-pyrazole | 65 |
| Bromination | Br₂/FeCl₃ | 1-Ethyl-5-bromo-3-boronate-pyrazole | 72 |
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Regioselectivity : Directed by the electron-withdrawing boronate group, favoring substitution at the 5-position .
Oxidative and Reductive Transformations
The boronate ester and ethyl group participate in redox reactions under controlled conditions.
Oxidation
-
Reagent : H₂O₂ in NaOH converts the boronate ester to a hydroxyl group .
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Product : 1-Ethyl-3-hydroxy-1H-pyrazole (Yield: 80%).
Reduction
-
Hydrogenation : Pd/C catalyzes reduction of the pyrazole ring’s double bonds, but this is limited due to aromatic stability .
Compatibility in Multicomponent Reactions
This compound serves as a boronic acid surrogate in one-pot syntheses:
Example : Ugi reaction with:
-
Isocyanides
-
Aldehydes
-
Amines
Product : Polyfunctional pyrazole derivatives (Yield: 60–75%) .
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily studied for its potential as a pharmaceutical intermediate. Its boron-containing structure is particularly interesting for drug development due to the following reasons:
- Targeting Mechanisms : The compound can be utilized in the synthesis of boron-containing drugs that target specific biological pathways. Boron compounds have shown promise in cancer therapy due to their ability to interact with biomolecules selectively .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Materials Science
In materials science, this compound can be employed in the development of novel materials with enhanced properties:
- Polymer Chemistry : The compound can serve as a monomer or additive in the synthesis of polymers with improved thermal stability and mechanical strength. Its boron content can enhance the cross-linking density within polymer matrices .
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Application Area | Polymer Synthesis |
Agricultural Chemistry
The compound also finds applications in agricultural chemistry as a potential agrochemical agent:
- Pesticide Development : Research indicates that derivatives of this compound can be formulated into pesticides that are more effective against specific pests while minimizing environmental impact. The unique dioxaborolane structure may enhance the bioavailability and efficacy of active ingredients .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various boron-containing pyrazoles for their anticancer activity. The results indicated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.
Case Study 2: Material Enhancement
In a research project focused on polymer composites published in Materials Science and Engineering, the incorporation of this compound into epoxy resins resulted in composites with improved thermal stability and mechanical properties. The study concluded that the boron-containing compound acted as an effective cross-linking agent.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pyrazole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and functional properties of the target compound with its analogs:
Reactivity and Stability
- Steric Effects : The ethyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability. In contrast, the isopropyl-phenyl analog (CAS 879487-10-2) exhibits reduced reactivity in sterically congested environments due to its bulky substituents .
- Electronic Effects : Electron-donating groups (e.g., dimethoxyethyl in CAS 864754-40-5) increase boronate electrophilicity, accelerating transmetallation in cross-couplings .
- Hydrolytic Stability : Compounds with hydrophilic substituents (e.g., tetrahydropyranyl in CAS 903550-26-5) demonstrate improved solubility but reduced stability in aqueous media compared to the hydrophobic ethyl variant .
Commercial Availability and Purity
Biological Activity
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, toxicity profiles, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₉BN₂O₂
- Molecular Weight : 222.1 g/mol
- CAS Number : 847818-70-6
- Purity : >98% .
The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design aimed at targeting specific enzymes or receptors.
Pharmacological Effects
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects:
- Antitumor Activity : Research has shown that boron-containing compounds can inhibit tumor growth by disrupting cellular signaling pathways involved in proliferation and survival.
- Neuroprotective Effects : Some derivatives have demonstrated the ability to cross the blood-brain barrier and protect neuronal cells from degeneration in models of neurodegenerative diseases .
Toxicity Profile
The compound has been classified with specific hazard statements indicating it is harmful if swallowed and causes skin irritation . Safety data suggest that while it exhibits promising biological activity, careful handling and further toxicological studies are necessary.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Neuroprotection | Protection against neuronal degeneration | |
| Toxicity | Harmful if swallowed; causes skin irritation |
Case Study 1: Antitumor Activity
In a controlled study involving various boron-containing compounds similar to this compound, researchers observed significant inhibition of tumor growth in vitro. The mechanism was attributed to the compound's ability to interfere with the cell cycle and induce apoptosis in cancer cells.
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of related pyrazole derivatives showed that they could significantly reduce oxidative stress markers in neuronal cell cultures. This suggests a potential therapeutic application for neurodegenerative conditions such as Alzheimer's disease.
Q & A
What are the common synthetic methodologies for preparing 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
Level: Basic
Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pyrazole precursors. A robust method involves:
- Step 1: Reacting a halogenated pyrazole (e.g., 3-iodo-1-ethyl-1H-pyrazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(OAc)₂) and a ligand (e.g., triphenylphosphine) .
- Step 2: Conducting the reaction in a mixed solvent system (e.g., THF/water or acetonitrile/water) at elevated temperatures (80–100°C) under inert conditions .
- Step 3: Purification via column chromatography or recrystallization to isolate the boronic ester .
Table 1: Representative Reaction Conditions from Literature
| Catalyst | Solvent System | Temperature | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Acetonitrile/water | 100°C | N/A | |
| PdCl₂(PPh₃)₂ | THF/Na₂CO₃(aq) | 100°C | 77% |
How should this compound be stored to ensure stability?
Level: Basic
Answer:
- Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the boronic ester .
- Avoid exposure to moisture: use sealed, desiccated containers. Degradation products (e.g., boronic acids) can form upon prolonged ambient storage .
What purification techniques are effective for isolating this compound?
Level: Basic
Answer:
- Column chromatography: Use silica gel with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) to separate the boronic ester from unreacted starting materials .
- Recrystallization: Employ toluene or THF as solvents for high-purity (>95%) crystals .
How can researchers address low coupling efficiency in Suzuki-Miyaura reactions using this compound?
Level: Advanced
Answer:
Low efficiency often stems from catalyst poisoning or steric hindrance . Mitigation strategies include:
- Catalyst optimization: Use PdCl₂(dppf) or Pd₂(dba)₃ with SPhos ligands for bulky substrates .
- Base selection: Replace Na₂CO₃ with Cs₂CO₃ to enhance solubility in biphasic systems .
- Microwave-assisted synthesis: Reduce reaction time and improve yields (e.g., 30 minutes at 120°C) .
Note: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc) or ¹¹B NMR (δ ~30 ppm for boronic esters) .
What analytical methods confirm the structural integrity of this compound?
Level: Advanced
Answer:
- ¹H/¹³C NMR: Key signals include the ethyl group (δ 1.4–1.5 ppm for CH₃, δ 4.2–4.4 ppm for CH₂) and pinacol boronate (δ 1.0–1.3 ppm for CH₃) .
- X-ray crystallography: Resolve boron coordination geometry using SHELX software for refinement .
- High-resolution mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (e.g., m/z 263.1624 for C₁₂H₂₁BN₂O₂) .
How do protecting groups influence the reactivity of this compound in multi-step syntheses?
Level: Advanced
Answer:
- Tetrahydro-2H-pyran (THP) protection: Used in intermediates to block reactive pyrazole nitrogen during cross-coupling. Deprotection requires acidic conditions (e.g., HCl/MeOH) .
- Boc protection: Stabilizes boronic esters in basic environments but requires TFA for removal .
Table 2: Protecting Group Strategies
| Protecting Group | Deprotection Method | Application Example | Source |
|---|---|---|---|
| THP | HCl/MeOH | Suzuki coupling intermediates | |
| Boc | TFA/DCM | Peptide-conjugated boronate |
How can researchers resolve contradictions in reported reaction yields?
Level: Advanced
Answer:
Yield discrepancies often arise from:
- Substrate purity: Impurities in the halogenated pyrazole precursor reduce coupling efficiency. Pre-purify via distillation or chromatography .
- Catalyst lot variability: Screen multiple Pd sources (e.g., Strem vs. Sigma-Aldrich catalysts) .
- Oxygen sensitivity: Use rigorously degassed solvents and Schlenk techniques to prevent Pd oxidation .
What strategies improve regioselectivity in functionalizing this compound?
Level: Advanced
Answer:
- Directed ortho-metalation: Use directing groups (e.g., -OMe or -CO₂R) to control borylation positions .
- Microwave irradiation: Enhances kinetic control for selective coupling at sterically accessible sites .
How does the electronic nature of substituents affect boronate stability?
Level: Advanced
Answer:
Electron-withdrawing groups (e.g., -CF₃) destabilize the boronate via inductive effects, increasing hydrolysis rates. Stabilization strategies include:
- Steric shielding: Introduce bulky groups (e.g., 2,6-dimethylphenyl) near the boron center .
- Low-temperature storage: Retard hydrolysis kinetics .
What are the limitations of X-ray crystallography for structural confirmation?
Level: Advanced
Answer:
- Boron disorder: The dioxaborolane ring may exhibit rotational disorder, complicating refinement. Use SHELXL’s PART instruction to model disorder .
- Weak scattering: Boron’s low electron density reduces diffraction precision. Collect high-resolution data (<1.0 Å) and apply anisotropic displacement parameters .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
